Tiamulin-d10 Hydrochloride
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Overview
Description
Tiamulin-d10 Hydrochloride is a pleuromutilin antibiotic . It is used as an internal standard for the quantification of tiamulin . Tiamulin is active against various bacteria including M. gallisepticum, M. synoviae, M. iowae, M. hyopneumoniae, M. hyosynoviae, M. hyorhinis, M. bovis, and M. agalactiae .
Molecular Structure Analysis
The molecular formula of this compound is C28H37D10NO4S • HCl . The molecular weight is 540.3 . The formal name is (3aR,4S,5R,7S,8S,9R,9aS,12R)-8-hydroxy-4,7,9,12-tetramethyl-3-oxo-7-vinyldecahydro-4,9a-propanocyclopenta .
Physical And Chemical Properties Analysis
This compound is a solid . It is slightly soluble in aqueous base .
Scientific Research Applications
Pharmacological Interactions and Mechanisms
The Activity and Compatibility of Tiamulin with Other Drugs : Tiamulin, a semisynthetic derivative of pleuromutilin, is widely used in poultry medicine to treat diseases caused by Mycoplasma and Brachyspira. It's important to note the specific interactions tiamulin has with other drugs, such as enhanced activity when administered with tetracyclines and potentially fatal interactions with ionophore anticoccidials like monensin, narasin, and salinomycin. These interactions are dose-related, highlighting the significance of understanding pharmacokinetics and pharmacodynamics in drug development and application. Such knowledge is crucial for developing safer and more effective therapeutic strategies, potentially including derivatives like Tiamulin-d10 Hydrochloride (Islam, Klein, & Burch, 2009).
Ionophore Toxicity and Drug Interactions : Understanding the toxicity and molecular mechanisms of drugs like ionophores, which can interact with tiamulin, offers insights into managing and mitigating adverse effects. Such research is pivotal for the safe use of complex treatments in veterinary and possibly human medicine, suggesting areas where this compound's specific properties might be applied to reduce toxicity or enhance therapeutic efficacy (Ekinci, Chłodowska, & Olejnik, 2023).
Clinical and Molecular Pharmacology
DNA Enzymes as Potential Therapeutics : The study of DNAzymes, like the 10-23 DNAzyme, which can cleave RNA efficiently and site-specifically, demonstrates the evolving landscape of gene-targeted therapy. This research area might offer a context where this compound could be evaluated for its potential in modulating gene expression or as part of a combination therapy for diseases requiring precise molecular interventions (Fokina, Stetsenko, & Francois, 2015).
Statin-Induced Myopathy : The broad spectrum of statin-induced myopathies from mild muscle pain to severe rhabdomyolysis underscores the importance of understanding drug-induced adverse effects. Research in this domain can inform the development of compounds like this compound, especially in terms of mitigating such effects or in the design of adjunct therapies that can prevent or treat drug-induced toxicities (Harper & Jacobson, 2007).
Mechanism of Action
Target of Action
Tiamulin-d10 Hydrochloride, a derivative of Tiamulin, is a pleuromutilin antibiotic . It primarily targets gram-positive bacteria, mycoplasmas, and anaerobes , including Brachyspira hyodysenteriae . These organisms are often associated with various infections in animals, particularly in pigs and poultry .
Mode of Action
This compound, like Tiamulin, binds to the peptidyl transferase in the 50S ribosomal subunit . This binding inhibits protein synthesis, thereby preventing the bacteria from growing and reproducing .
Biochemical Pathways
It’s known that the inhibition of protein synthesis disrupts essential biological processes within the bacteria, leading to their eventual death .
Pharmacokinetics
Studies on tiamulin suggest that it is well absorbed when administered orally . More detailed studies are needed to understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth and reproduction. By binding to the peptidyl transferase in the 50S ribosomal subunit and inhibiting protein synthesis, this compound effectively halts the life cycle of the bacteria . This leads to a reduction in the bacterial population, aiding in the resolution of the infection.
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. In poultry, Tiamulin interferes with the metabolism of monensin and salinomycin, and if these drugs are administered together, they can become toxic . More research is needed to fully understand how other environmental factors might influence the action, efficacy, and stability of this compound.
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Tiamulin-d10 Hydrochloride involves the conversion of Tiamulin to Tiamulin-d10, followed by the synthesis of Tiamulin-d10 Hydrochloride using Tiamulin-d10 and Hydrochloric Acid.", "Starting Materials": [ "Tiamulin", "Deuterium oxide (D2O)", "Palladium on carbon (Pd/C)", "Deuterium gas (D2)", "Hydrochloric Acid (HCl)", "Sodium hydroxide (NaOH)", "Ethyl acetate (EtOAc)", "Water (H2O)" ], "Reaction": [ "Step 1: Synthesis of Tiamulin-d10", "1. Tiamulin is dissolved in D2O and mixed with Pd/C.", "2. Deuterium gas is bubbled through the mixture under pressure and stirred at room temperature for several hours.", "3. The mixture is filtered to remove the Pd/C and the solvent is evaporated to obtain Tiamulin-d10.", "Step 2: Synthesis of Tiamulin-d10 Hydrochloride", "1. Tiamulin-d10 is dissolved in HCl and stirred at room temperature for several hours.", "2. The mixture is neutralized with NaOH and extracted with EtOAc.", "3. The organic layer is dried over Na2SO4 and the solvent is evaporated to obtain Tiamulin-d10 Hydrochloride as a white solid." ] } | |
CAS RN |
1322626-74-3 |
Molecular Formula |
C28H48ClNO4S |
Molecular Weight |
540.266 |
InChI |
InChI=1S/C28H47NO4S.ClH/c1-8-26(6)17-22(33-23(31)18-34-16-15-29(9-2)10-3)27(7)19(4)11-13-28(20(5)25(26)32)14-12-21(30)24(27)28;/h8,19-20,22,24-25,32H,1,9-18H2,2-7H3;1H/t19?,20-,22+,24-,25-,26+,27-,28?;/m0./s1/i2D3,3D3,9D2,10D2; |
InChI Key |
WRHXJTYYMRJQPZ-XAUQTLEFSA-N |
SMILES |
CCN(CC)CCSCC(=O)OC1CC(C(C(C23CCC(C1(C2C(=O)CC3)C)C)C)O)(C)C=C.Cl |
synonyms |
(3aS,4R,5S,6S,8R,9S,9aR,10R)-2-[[2-(Diethylamino-d10)ethyl]thio]acetic Acid 6-Ethenyldecahydro-5-hydroxy-4,6,9,10-tetramethyl-1-oxo-3a,9-propano-3aH-cyclopentacycloocten-8-yl Ester Hydrochloride; SQ-22947-d10; Denagard-d10; Dynamutilin-d10; Tiamutin- |
Origin of Product |
United States |
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